Methyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate
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Overview
Description
Methyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate is an organic compound that features a benzo[d][1,3]dioxole moiety linked to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate typically involves the esterification of 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion to the ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.
Reduction: The carbonyl group in the ester can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced esters.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate: Another ester with a benzo[d][1,3]dioxole moiety, but with a different carbon chain structure.
Benzo[d][1,3]dioxole derivatives: Various derivatives with different functional groups attached to the benzo[d][1,3]dioxole ring.
Uniqueness
Methyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate is unique due to its specific ester structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-(1,3-benzodioxol-5-yl)-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-15-12(14)5-3-9(13)8-2-4-10-11(6-8)17-7-16-10/h2,4,6H,3,5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AABAAYFWMUDZBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)C1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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